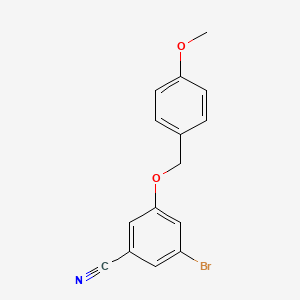

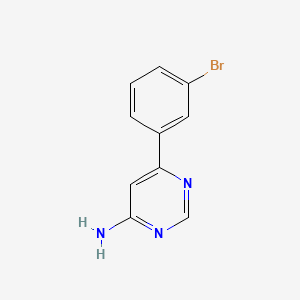

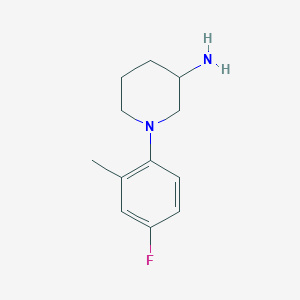

![molecular formula C12H21N3O3 B1525862 tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate CAS No. 1354954-19-0](/img/structure/B1525862.png)

tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate

説明

Tert-butyl carbamate is an organic compound that is used as a building block in organic synthesis . It is a white to slightly yellow solid .

Synthesis Analysis

Tert-butyl carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction with various aryl halides .Molecular Structure Analysis

The molecular formula of tert-butyl carbamate is C5H11NO2 and its molecular weight is 117.15 . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Tert-butyl carbamate has been used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

Tert-butyl carbamate is a solid with a melting point of 105-108 °C . It is soluble in polar solvents such as N,N-dimethylformamide and alcohols, but it is not soluble in nonpolar solvents such as alkanes .科学的研究の応用

Crystallographic Insights and Molecular Interactions

Research on carbamate derivatives has provided detailed insights into the crystal structures and molecular interactions of such compounds. Studies have shown how these molecules form three-dimensional architectures through a combination of hydrogen bonds and other non-covalent interactions, contributing to our understanding of crystal engineering and molecular assembly mechanisms (Das et al., 2016).

Materials Science and Sensor Development

In materials science, derivatives of tert-butyl carbazole have been utilized to create strong blue emissive nanofibers, demonstrating potential applications in fluorescent sensory materials for detecting volatile acid vapors. This showcases the role of tert-butyl groups in enhancing the properties of organogels, leading to the development of efficient chemosensors (Sun et al., 2015).

Organic Electronics

In the domain of organic electronics, oxadiazole-substituted carbazole derivatives have been synthesized and characterized, with applications as host materials for red triplet emitters in organic light-emitting diodes (OLEDs). These materials have demonstrated high external electroluminescent quantum efficiency, illustrating the utility of oxadiazole and carbazole units in enhancing the performance of OLED devices (Guan et al., 2006).

Chemical Synthesis and Biological Evaluation

Carbamate derivatives have also been synthesized and evaluated for their biological activities. For instance, research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has explored its synthesis, characterization, and preliminary assessments of antibacterial and anthelmintic activities, contributing to the field of medicinal chemistry (Sanjeevarayappa et al., 2015).

Safety and Hazards

将来の方向性

Tert-butyl carbamate and its derivatives serve as useful intermediates in the synthesis of several novel organic compounds. These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the study and application of tert-butyl carbamate and its derivatives have great potential in the field of drug discovery .

特性

IUPAC Name |

tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-11(2,3)17-10(16)15-12(4,5)7-6-9-13-8-14-18-9/h8H,6-7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAMISMCGAZTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCC1=NC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

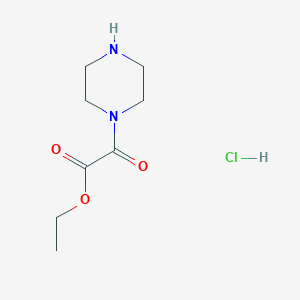

![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1525801.png)